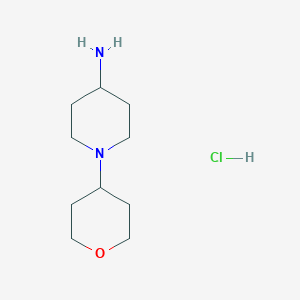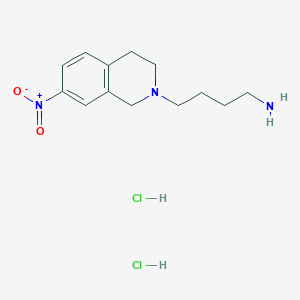
2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Descripción general
Descripción
2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective and Antiaddictive Properties
1MeTIQ, an endogenous amine and a member of the unsubstituted non-catechol tetrahydroisoquinoline family present in the mammalian brain, has been highlighted for its neuroprotective, antiaddictive, and antidepressant properties. Studies have suggested that 1MeTIQ's neuroprotection against various neurodegenerative diseases involves MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. Additionally, its potential as an antidepressant and antiaddictive drug has been demonstrated in animal models, indicating its significant therapeutic effects may be coupled with gentle activation of the monoaminergic system in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Properties
Tetrahydroisoquinolines have also been studied for their role in cancer therapy. The US FDA's approval of trabectedin for the treatment of soft tissue sarcomas represents a significant milestone in anticancer drug discovery. These compounds have shown promising results in various therapeutic areas, particularly in cancer and central nervous system disorders. The patents covered between 2010 and 2015 include several on specific THIQs of clinical importance, underscoring their potential as novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Therapeutic Potential Beyond Neurology and Oncology
The therapeutic potential of tetrahydroisoquinolines extends beyond neurology and oncology. Research has indicated their possible application in treating infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. The versatility of THIQ derivatives in synthesizing various therapeutic activities highlights the scope of drug discovery in infectious diseases as well (Singh & Shah, 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride is related to the polyamine system . Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues .
Mode of Action
The compound is able to arrest proliferation in cell lines by depleting intracellular polyamine levels . It enters mammalian cells via the polyamine transport system .
Biochemical Pathways
The compound affects the polyamine biosynthetic pathway, which is very active during the growth of various cancer cells . Polyamines are often present at high concentrations in rapidly dividing tumor cells and growing tissues . The compound increases the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thus exhibiting a regulatory effect on cell proliferation .
Pharmacokinetics
Similar compounds like ibuprofen demonstrate marked stereoselectivity in their pharmacokinetics . Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs .
Result of Action
The result of the compound’s action is the arrest of proliferation in cell lines by depleting intracellular polyamine levels . This can lead to the induction of oxidative stress in mitochondria at low concentrations .
Action Environment
It’s known that the compound enters mammalian cells via the polyamine transport system . Environmental factors that could potentially influence the compound’s action, efficacy, and stability might include the concentration of polyamines in the cell and the presence of other molecules that interact with the polyamine transport system.
Análisis Bioquímico
Biochemical Properties
The role of 2-(4-Aminobutyl)-7-nitro-1,2,3,4-tetrahydroisoquinoline dihydrochloride in biochemical reactions is not fully understood. Its structure suggests that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be dependent on the specific molecular structure of the compound .
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well characterized. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well characterized. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-6-1-2-7-15-8-5-11-3-4-13(16(17)18)9-12(11)10-15;;/h3-4,9H,1-2,5-8,10,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAITRWRECHVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])CCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)

![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)

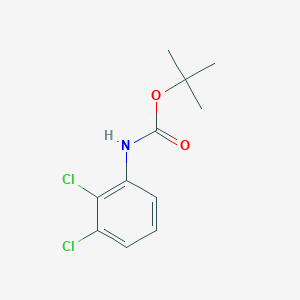
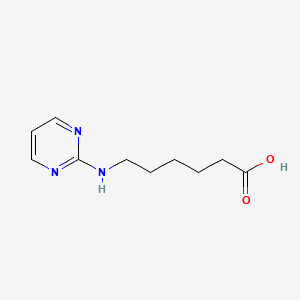
![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)

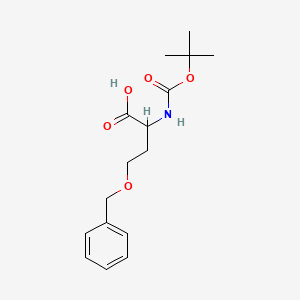

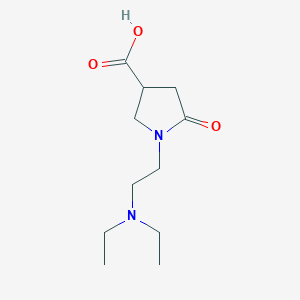
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
